molecular formula C23H21NO6 B11011578 (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

(2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid

Cat. No.: B11011578
M. Wt: 407.4 g/mol
InChI Key: WURFFGLJARPZAG-JDOQCHFPSA-N
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Description

(2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromen ring, a propanoyl group, and an ethanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diketone under acidic conditions.

    Attachment of the Propanoyl Group: The chromen derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted chromen.

    Amidation Reaction: The propanoyl-substituted chromen is further reacted with an amino acid derivative to form the amide bond, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the propanoyl group, where nucleophiles such as amines or thiols can replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. Its structural features make it a useful tool for investigating the specificity and activity of various enzymes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chromen ring and the amide bond play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid: Lacks the cyclopenta ring, resulting in different chemical properties.

    (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid: Contains an acetyl group instead of a propanoyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the cyclopenta ring fused to the chromen structure in (2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid imparts unique chemical and biological properties. This structural feature enhances its stability and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

(2S)-2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C23H21NO6/c1-13(21(25)24-20(22(26)27)14-6-3-2-4-7-14)29-15-10-11-17-16-8-5-9-18(16)23(28)30-19(17)12-15/h2-4,6-7,10-13,20H,5,8-9H2,1H3,(H,24,25)(H,26,27)/t13?,20-/m0/s1

InChI Key

WURFFGLJARPZAG-JDOQCHFPSA-N

Isomeric SMILES

CC(C(=O)N[C@@H](C1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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